Defensin-1
Description
Historical Context of Defensin (B1577277) Discovery and Classification of Defensin Families
The journey of defensin discovery began in 1980 with the isolation of the first mammalian defensin, also referred to as a microbicidal cationic protein, from rabbit lung macrophages. genecards.orgresearchgate.net The term "defensin" was formally introduced in 1985 following the identification of homologous peptides in human neutrophils. genecards.orgresearchgate.net This class of peptides is characterized by a beta-sheet core structure stabilized by conserved intramolecular disulfide bonds. genecards.orgresearchgate.net
Based on the distinct topology of their disulfide bonds, mammalian defensins are primarily categorized into three subfamilies: alpha (α), beta (β), and theta (θ) defensins. genecards.orguniprot.orgresearchgate.netsinobiological.comgenecards.orgwikipedia.org In humans, only alpha and beta-defensins are expressed. genecards.orgresearchgate.netwikipedia.org Theta-defensins, characterized by a unique cyclic structure, have been identified in leukocytes of Old World monkeys but are not functionally expressed in humans due to a premature stop codon in the gene. genecards.orgresearchgate.netwikipedia.org An alternative classification based on ancestral studies divides defensins into Cis- and Trans-defensin superfamilies, with vertebrate defensins falling under the Trans-defensin category. uniprot.org
Defensins typically range from 2 to 6 kDa in size and contain three or four highly conserved disulfide bonds. genecards.orguniprot.orgresearchgate.netsinobiological.comgenecards.orgwikipedia.orguniprot.org
Overview of Defensin-1 (B1577183) as a Constitutively Expressed Host Defense Peptide
Human Beta-Defensin 1 (hBD-1), encoded by the DEFB1 gene, is a prominent example of a constitutively expressed host defense peptide. researchgate.net Unlike some other beta-defensins, such as hBD-2 and hBD-3, whose expression is typically induced in response to microbial presence or inflammatory signals, hBD-1 is consistently produced by various epithelial cells and other cell types. genecards.orgresearchgate.net
hBD-1 is widely distributed throughout the body, being expressed in epithelial surfaces of the skin, gastrointestinal, respiratory, and urinary tracts, as well as in the kidney, urogenital epithelium, oral cavity, salivary gland, prostate, and placenta. uniprot.orgresearchgate.netsinobiological.com Its constitutive expression in these barrier tissues underscores its crucial role as a first line of defense against potential microbial colonization and invasion. Due to its widespread and constant production, hBD-1 is considered one of the most abundant antimicrobial peptides. Beyond epithelial cells, hBD-1 is also expressed by circulatory cells and hematopoietic cells, including dendritic cells and monocytes, highlighting its broader involvement in innate immunity.
Fundamental Research Questions Driving this compound Investigations
Despite significant progress since the discovery of defensins, numerous fundamental research questions continue to drive investigations into this compound. A key area of inquiry revolves around the precise mechanisms by which defensins, including hBD-1, inactivate or kill microorganisms. genecards.orgwikipedia.org While membrane disruption is a widely accepted mode of action, the specific molecular interactions and pathways involved are still being fully elucidated. genecards.orgsinobiological.comgenecards.orgwikipedia.org
Furthermore, research is actively exploring the complex and sometimes paradoxical roles of defensins in host immunity. This includes investigating observations where defensins may, in certain biological contexts, appear to promote rather than inhibit viral or bacterial infections. genecards.orgresearchgate.net The multifaceted involvement of defensins in antitumor immunity also presents a significant area of study, with investigations into their potential tumor-suppressive or proliferative activities. genecards.orgresearchgate.net
Specific to hBD-1, researchers are working to understand the stimuli and regulatory pathways that lead to its downregulation in various carcinomas, given its observed reduced expression in many cancers and potential role as a tumor suppressor. genecards.org The exact mechanisms governing defensin expression, including hBD-1, at specific sites like the ocular surface also remain an area of active research. The potential association of hBD-1 with the pathogenesis of specific diseases, such as alopecia areata and periodontal disease, continues to be investigated to clarify its precise involvement. Understanding the mechanisms by which defensins contribute to inflammatory conditions like psoriasis, where their levels are elevated, and identifying the specific receptors they interact with on immune cells are also key research priorities. Finally, the in vivo contribution of hBD-1 to the clearance of specific pathogens, such as uropathogenic Escherichia coli, and its direct role in the host immune response to these pathogens are subjects of ongoing investigation. The selective binding and killing of tumor cells by defensins, potentially mediated by interactions with molecules like phosphatidylserine (B164497) on the tumor cell membrane, also represents an important research avenue.
Table 1: Key Characteristics of this compound
| Characteristic | Description |
| Classification | Beta-defensin |
| Expression | Constitutive |
| Primary Expression Sites | Epithelial surfaces (skin, GI, respiratory, urinary), kidney, urogenital tract |
| Gene | DEFB1 |
| Size | 2-6 kDa (Mature peptide typically 36-47 amino acids) |
| Charge | Cationic |
| Disulfide Bonds | Three intramolecular disulfide bonds |
| Primary Function | Host defense peptide, innate immunity |
Detailed Research Findings:
Research into this compound has revealed several key findings regarding its activity and regulation. hBD-1 exhibits antimicrobial activity against a broad spectrum of microorganisms, including bacteria (both Gram-negative and Gram-positive), fungi, and enveloped viruses. genecards.orguniprot.orgresearchgate.netsinobiological.comgenecards.orgwikipedia.org Its mechanisms of action are diverse and can involve the disruption of microbial membranes through models such as the barrel stave, carpet, or toroidal pore models. genecards.orgsinobiological.comgenecards.orgwikipedia.org Additionally, defensins can inhibit bacterial cell wall synthesis, neutralize toxins, and interfere with viral entry and uncoating processes. genecards.org
An interesting aspect of hBD-1 function is the qualitative difference in activity between its oxidized and reduced forms. The reduced form of hBD-1 has been shown to form bacteria-entrapping nets, providing an additional mechanism of defense independent of direct killing. However, hBD-1's activity is known to be salt-sensitive, meaning high salt concentrations can inhibit its function. genecards.org This characteristic is particularly relevant in conditions like cystic fibrosis, where elevated salt levels in airway surface fluid may impair hBD-1's antimicrobial activity.
hBD-1 is synthesized as a precursor pro-peptide and undergoes proteolytic processing to yield mature forms, which can range in length from 36 to 47 amino acids. Multiple forms of mature hBD-1 have been detected in biological fluids such as urine and blood plasma.
Beyond its direct antimicrobial roles, hBD-1 also participates in immunomodulatory activities. It can act as a ligand for the C-C chemokine receptor type 6 (CCR6), influencing processes such as sperm motility and the chemotaxis of immune cells like immature dendritic cells and memory T cells.
Research has also explored the involvement of hBD-1 in various disease states. Polymorphisms in the DEFB1 gene have been associated with susceptibility to a range of conditions. Studies have indicated that hBD-1 is often downregulated in carcinomas and may exert a tumor-suppressive effect. genecards.org Investigations into the regulation of DEFB1 expression in cancer have identified signaling pathways, such as the EGFR-ERK-MYC axis, that can repress hBD-1 expression in colonic epithelial cells. In inflammatory conditions like psoriasis, defensin levels, including potentially hBD-1, are abnormally high and contribute to inflammation. Studies in mouse models have explored the in vivo role of the hBD-1 ortholog (mBD-1), with findings suggesting that while mBD-1 deficiency might increase susceptibility to spontaneous bacteriuria, its impact on the clearance of specific pathogens like uropathogenic E. coli may be less pronounced depending on the study context.
Table 2: Selected Research Findings on this compound
| Research Area | Key Findings | Source(s) |
| Antimicrobial Activity | Broad spectrum activity against bacteria, fungi, and viruses. | genecards.orgwikipedia.org |
| Mechanism of Action | Membrane disruption (various models), inhibition of cell wall synthesis, toxin neutralization, interference with viral processes. | genecards.orgwikipedia.org |
| Redox Sensitivity | Reduced form exhibits enhanced antimicrobial activity and forms bacteria-entrapping nets. | |
| Salt Sensitivity | Activity is inhibited by high salt concentrations. | genecards.org |
| Processing & Forms | Synthesized as a pro-peptide, processed into mature forms (36-47 aa). Multiple forms detected in biological fluids. | |
| Immunomodulation | Ligand for CCR6, influences sperm motility and chemotaxis of immune cells. | |
| Disease Association | Polymorphisms linked to various diseases; downregulated in many cancers; potentially tumor suppressive; elevated in psoriasis. | genecards.org |
| Expression Regulation | Repressed by EGFR-ERK-MYC axis in colonic epithelial cells. |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ACQFWSCNSSCISRGYRQGYCWGIQYKYCQCQ |
Origin of Product |
United States |
Molecular Architecture and Conformation of Defensin 1
Primary Amino Acid Sequence Analysis and Interspecies Homology of Defensin-1 (B1577183)
Defensins are a family of antimicrobial peptides found across various organisms, including humans, other mammals, insects, and plants. Human this compound, also known as Human Neutrophil Peptide 1 (HNP-1), is an alpha-defensin primarily found in the azurophilic granules of neutrophils. ontosight.aianaspec.com Alpha-defensins are typically 29-35 amino acids in length. ontosight.ai The primary amino acid sequence of this compound dictates its folding and ultimately its function. While defensins share a conserved structural fold, their amino acid sequences can exhibit considerable variation, particularly outside the conserved cysteine residues. researchgate.netnih.gov
Interspecies homology in defensin (B1577277) sequences varies depending on the evolutionary distance between species. For instance, bovine beta-defensin-1 (B1578038) (bBD-1) shows significant similarity to human beta-defensin-1 (hBD-1), suggesting a shared ancestry for these beta-defensins. wikipedia.orgresearchgate.net Studies comparing this compound genes in different species, such as honey bees (Apis cerana and Apis dorsata), reveal variations in gene length and putative amino acid sequences, although conserved cysteine residues are present. ui.ac.id Despite sequence divergence, the functional and structural constraints often lead to conservation of key residues important for activity and the characteristic defensin fold.
Disulfide Bond Topology and Three-Dimensional Folding of this compound
A defining feature of defensins is the presence of multiple intramolecular disulfide bonds, which are crucial for their structural stability and function. nih.govmdpi.comnih.gov Human alpha-defensins, including HNP-1, are stabilized by three disulfide bonds. nih.govnih.gov The specific connectivity of these disulfide bonds distinguishes different defensin families (alpha, beta, and theta). In human alpha-defensins, the disulfide bonds typically connect Cys1-Cys6, Cys2-C4, and Cys3-Cys5 (using a generic numbering scheme for six conserved cysteines). nih.gov This specific topology contributes to the characteristic three-dimensional fold.
Plant defensins, while also cysteine-rich and possessing a conserved fold, typically have four disulfide bonds and a cysteine-stabilized αβ (CSαβ) motif, consisting of an alpha-helix and a triple-stranded antiparallel beta-sheet. researchgate.netmdpi.comnih.gov The disulfide bond topology in plant defensins is also distinct from mammalian defensins. mdpi.com For example, in plant defensins, the disulfide bonds often connect C1-C8, C2-C5, C3-C6, and C4-C7 (using a generic numbering for eight cysteines). mdpi.com
Structural Determinants of this compound Functionality (e.g., amphipathicity, charge distribution, γ-core motif)
The biological activity of this compound is intimately linked to its structural features, particularly its amphipathicity, charge distribution, and specific sequence motifs like the γ-core. Defensins are generally cationic peptides due to a high number of basic amino acids, such as arginine and lysine. researchgate.netnih.govnih.gov This positive charge facilitates their initial electrostatic interaction with the negatively charged surfaces of microbial membranes. ontosight.ainih.govfrontiersin.org
Amphipathicity, the presence of both hydrophobic and hydrophilic regions, is a central property for the antimicrobial activity of defensins. nih.govfrontiersin.org The specific arrangement of positively charged and hydrophobic residues allows defensins to interact with the lipid bilayer of microbial membranes, often leading to membrane permeabilization and disruption. ontosight.aifrontiersin.org
The γ-core motif is a highly conserved structural feature found in many disulfide-containing antimicrobial peptides, including defensins. nih.govplos.orgplos.org This motif typically comprises two antiparallel beta strands and the loop connecting them (often corresponding to the β2-β3 region in defensins). plos.orgplos.org The γ-core motif is characterized by a net cationic charge and a specific arrangement of charged and hydrophobic amino acids, contributing to its amphipathic nature. nih.govplos.org Structure-activity studies have indicated that the γ-core motif contains major determinants of the antifungal and antibacterial activity of defensins. mdpi.complos.orgplos.org For example, variations in the γ-core motif between different plant defensins have been shown to influence their distinct modes of antifungal action. plos.orgplos.org Increasing the positive charge within the γ-core motif can enhance antifungal activity. nih.govresearchgate.net
Conformational Dynamics and Stability of this compound in Various Biological Milieus
The conformational dynamics and stability of this compound are influenced by its disulfide bonds and the surrounding biological milieu. The multiple disulfide bonds provide significant structural rigidity and thermodynamic stability, allowing defensins to maintain their folded structure under various conditions, including extreme temperatures and pH values. mdpi.com This stability is important for their function in diverse environments within the host.
Insights from Advanced Spectroscopic and Crystallographic Techniques Applied to this compound
Advanced spectroscopic and crystallographic techniques have been instrumental in elucidating the molecular architecture and conformation of this compound and other defensins. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for determining high-resolution three-dimensional structures of defensins. nih.govnih.govmdpi.comresearchgate.net
X-ray crystallography has provided detailed insights into the packed structure of defensins in crystal lattices, revealing aspects like dimerization in the case of human alpha-defensins. nih.govresearchgate.net NMR spectroscopy, particularly solution NMR, allows for the study of protein structure and dynamics in solution, which can mimic biological environments more closely than crystals. mdpi.comrcsb.org Solid-state NMR has been used to determine the structure and dynamics of defensins, including HNP-1, in lipid bilayers, providing crucial information about their membrane-bound state and mechanism of action. nih.govacs.orgrcsb.orgmeihonglab.com Techniques like 2D and 3D magic-angle spinning (MAS) NMR correlation experiments have been applied to determine the de novo structure of HNP-1 and obtain distance constraints. rcsb.orgmeihonglab.com
These techniques, combined with functional studies, allow for a rational understanding of how the specific structural features of this compound contribute to its diverse activities. nih.gov
Genetic Organization and Transcriptional Regulation of Defensin 1
Gene Locus and Genomic Context of Defensin-1 (B1577183) Encoding Sequences (e.g., DEFB1 on chromosome 8p23)
The human DEFB1 gene, which encodes this compound (also known as human beta-defensin 1 or hBD-1), is located on the short arm of chromosome 8 at band 8p23.1. genecards.orgwikipedia.orgnih.govatlasgeneticsoncology.orgresearchgate.net This region is known to harbor a cluster of defensin (B1577277) genes, including both alpha- and beta-defensins. d-nb.infospringermedizin.degenecards.org The defensin gene cluster on 8p23.1 is characterized by significant copy number variation (CNV) among individuals, although DEFB1 itself is generally considered to reside within a less variable or even invariable part compared to other beta-defensin genes like DEFB4, DEFB103, and DEFB104. d-nb.infonottingham.ac.ukleibniz-fli.de The DEFB1 gene consists of two exons and an intron. nih.gov The genomic location of DEFB1 places it in close proximity to other defensin family members. genecards.orgnih.gov
Here is a summary of the genomic location of DEFB1:
| Gene Symbol | Name | Chromosome | Band | Start (bp) | End (bp) |
| DEFB1 | Defensin Beta 1 | 8 | 8p23.1 | 6,870,592 | 6,877,936 |
Note: Genomic coordinates may vary slightly depending on the specific genome assembly used. nih.gov
Promoter and Enhancer Elements Governing this compound Gene Expression
Transcriptional regulation of DEFB1 is controlled by specific promoter and enhancer elements located in its flanking regions. The promoter region, situated upstream of the transcription start site, contains binding sites for various transcription factors that influence the basal and regulated expression of DEFB1. googleapis.com Studies investigating the DEFB1 promoter have utilized luciferase reporter assays and promoter truncation analyses to identify key regulatory sequences. nih.gov For instance, an E-box-like binding sequence in the distal promoter region has been identified as a target for transcriptional activation. nih.gov Enhancer elements, which can be located at considerable distances from the gene, also contribute to modulating DEFB1 expression by interacting with the promoter and influencing chromatin structure. aacrjournals.orgaacrjournals.org The precise interplay between the DEFB1 promoter and its associated enhancer elements is crucial for achieving the tissue-specific and inducible expression patterns observed for this compound.
Transcription Factors and Regulatory Pathways Modulating this compound Expression (e.g., c-Myc, CLOCK:BMAL1, IRF-7, PU.1, NF-κB, AP-1, MAPK)
The expression of DEFB1 is modulated by a diverse array of transcription factors and signaling pathways. Unlike some other beta-defensins whose expression is strongly induced by infection or inflammation, DEFB1 is often constitutively expressed, although its expression can be further regulated by various stimuli. nih.govspandidos-publications.comnih.gov
Several transcription factors have been implicated in regulating DEFB1 expression:
c-Myc: This transcription factor has been shown to regulate DEFB1 expression through a non-inflammatory pathway. nih.gov c-Myc can bind to E-box and E-box-like sequences in the DEFB1 promoter, leading to transcriptional activation. nih.gov
CLOCK:BMAL1: This heterodimer, a core component of the molecular circadian clock, also binds to E-box elements and can induce DEFB1 promoter activity, suggesting that DEFB1 expression may be under circadian control. nih.govmdpi.combiorxiv.orgplos.org
IRF-7 and PU.1: Analysis of the upstream flanking region of the DEFB1 gene suggests regulation by Interferon Regulatory Factors (IRFs), including IRF-7, and the transcription factor PU.1. nih.gov Conserved sequences for PU.1 and some IRF/STAT1 sequences have been noted between mouse and human BD-1 homologues, implying similar regulatory mechanisms. nih.gov
NF-κB and AP-1: While NF-κB and AP-1 are well-known mediators of inflammatory responses and the induction of other defensins, their direct role in DEFB1 regulation can vary depending on the context and stimulus. NF-κB can interact with core clock proteins like BMAL1, potentially indirectly influencing genes under circadian control, which may include DEFB1. biorxiv.orgplos.org AP-1 has been shown to bind to promoter regions in conjunction with NF-κB to regulate gene expression in response to stimuli like endotoxin. nih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 and p38 branches, has been shown to influence hBD1 levels. For instance, the MEKK1/2-ERK1/2 signaling pathway can inhibit hBD1 levels through the transcription factor MYC. mdpi.com
Other factors, such as STAT1 and PAX2, have also been shown to influence DEFB1 expression. STAT1 has been observed to downregulate DEFB1 expression in lung epithelial cells after infection, while PAX2 can suppress hBD1 levels by binding to the DEFB1 promoter. mdpi.com Furthermore, the FUS RNA binding protein has been found to positively regulate DEFB1 gene expression. biolifesas.org
Epigenetic Mechanisms Influencing this compound Gene Activity (e.g., Histone Deacetylases, histone modifications)
Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating DEFB1 gene expression, particularly in maintaining its constitutive expression and influencing its dysregulation in certain disease states. plos.orgplos.orgnih.govfrontiersin.orgnih.govtandfonline.comnih.govmdpi.com
Histone Deacetylases (HDACs): HDACs are involved in repressing gene transcription by removing acetyl groups from histone tails, leading to a more condensed chromatin structure. plos.orgfrontiersin.org Studies have demonstrated that HDACs participate in the regulation of DEFB1 gene expression. plos.orgnih.govresearchgate.net Inhibition of class I HDACs, specifically HDACs 1-3, has been shown to increase DEFB1 gene expression in lung epithelial cells. plos.orgnih.govresearchgate.net RNA interference experiments have identified HDAC1 as a key regulator responsible for maintaining the constitutive level of DEFB1 transcription. plos.orgnih.govresearchgate.net
Histone Modifications: Specific histone modifications are associated with the transcriptional status of the DEFB1 promoter. Inhibition of class I HDACs results in modifications at the DEFB1 promoter, including increased histone H3 acetylation and H3K4 trimethylation, which are histone marks associated with transcriptional activation. plos.orgnih.govresearchgate.net These modifications contribute to creating a transcriptionally more active chromatin status at the DEFB1 promoter. plos.orgresearchgate.net
DNA Methylation: Methylation of CpG dinucleotides within gene promoters is generally linked to transcriptional repression. nih.govtandfonline.com DNA methylation has been shown to contribute to the regulation of DEFB1 expression. nih.govtandfonline.comnih.gov Treatment with DNA methyltransferase inhibitors can restore DEFB1 transcription, implying that DNA methylation is involved in DEFB1 silencing in certain cell types, such as undifferentiated keratinocytes. nih.govtandfonline.comnih.gov Methylation of specific CpG sites within the DEFB1 5' region can significantly reduce promoter activity. tandfonline.comnih.gov
The interplay between DNA methylation and histone modifications provides a complex layer of regulation for DEFB1 expression. nih.gov
Here is a summary of epigenetic regulators and their effect on DEFB1 expression:
| Epigenetic Regulator | Type | Effect on DEFB1 Expression | Notes |
| Histone Deacetylase 1 (HDAC1) | Histone Deacetylase | Repression | Maintains constitutive levels plos.orgnih.govresearchgate.net |
| HDACs 1-3 | Histone Deacetylases | Repression | Inhibition increases expression plos.orgnih.govresearchgate.net |
| Histone H3 Acetylation | Histone Modification | Activation | Associated with increased expression plos.orgnih.govresearchgate.net |
| Histone H3K4 Trimethylation | Histone Modification | Activation | Associated with increased expression plos.orgnih.govmdpi.comresearchgate.net |
| DNA Methylation | DNA Modification | Repression | Promoter methylation reduces activity nih.govtandfonline.comnih.gov |
Comparative Genomics and Transcriptional Diversity of this compound Orthologs Across Diverse Species
Comparative genomic analyses reveal insights into the evolution and transcriptional diversity of this compound orthologs across different species. Beta-defensin genes, including DEFB1, are found in a wide range of vertebrates and even in some invertebrates and plants, suggesting an ancient origin for this gene family. nih.govul.ieresearchgate.netuu.nlresearchgate.netfrontiersin.org
Despite the variations in gene number and cluster organization, DEFB1 orthologs tend to be evolutionarily conserved across mammalian species, often located adjacent to alpha-defensin clusters in syntenic regions. physiology.org This conserved syntenic location suggests that DEFB1 evolved before the divergence of mammals. physiology.org
Transcriptional diversity of this compound orthologs is evident in their varied expression patterns across tissues and in response to different stimuli in different species. While human DEFB1 is known for its constitutive expression in epithelial tissues, the regulatory mechanisms and the extent of inducibility can differ in orthologs from other species, reflecting adaptation to specific environmental pressures and host-pathogen interactions. spandidos-publications.comnih.govul.ieresearchgate.netresearchgate.net Comparative studies, such as those examining beta-defensin genes in sheep and cattle, have identified orthologous clusters and noted both conserved gene order and structural differences, as well as distinct site-specific and differential expression profiles in various tissues. nih.govul.ieresearchgate.net The annotation of beta-defensin genes and their orthologs in different genomes is an ongoing process, and further comparative analyses will continue to reveal the full extent of their transcriptional diversity and evolutionary history. nih.govul.ieresearchgate.netfrontiersin.org
| Species | Beta-Defensin Gene Clusters | Notes |
| Human | 5 | Includes a cluster on 8p23.1 containing DEFB1. researchgate.netresearchgate.net |
| Chimpanzee | 5 | Similar cluster organization to humans due to a primate-specific inversion. researchgate.netresearchgate.net |
| Dog | 4 | researchgate.netresearchgate.net |
| Rat | 4 | researchgate.netresearchgate.net |
| Mouse | 4 | researchgate.netresearchgate.net |
| Cattle (Bos taurus) | 4 | Extensive gene copy number variation observed. nih.govul.ieresearchgate.netresearchgate.net |
| Sheep (Ovis aries) | 4 | Orthologous clusters identified with both conserved and different gene order compared to cattle. nih.govul.ieresearchgate.net |
| Chicken | 1 | researchgate.netresearchgate.net |
Biosynthesis, Processing, and Post Translational Modification of Defensin 1
Ribosomal Synthesis and Prepropeptide Maturation of Defensin-1 (B1577183)
This compound, like other defensins, is initially synthesized on ribosomes as a prepropeptide nih.govacademie-sciences.fr. This precursor molecule is typically larger than the mature peptide, containing an N-terminal signal sequence, an anionic proregion, and the C-terminal mature defensin (B1577277) domain nih.govacademie-sciences.frnih.gov. The signal sequence, usually located at the N-terminus, directs the nascent polypeptide chain into the endoplasmic reticulum (ER) nih.gov. Following translocation into the ER lumen, the signal peptide is cleaved off, resulting in an inactive prodefensin nih.gov. For human neutrophil α-defensins (like HNP-1, a type of this compound), the precursor can be around 90-100 amino acids long, with the mature defensin being approximately 30 amino acids academie-sciences.frnih.govnih.gov. The anionic proregion, which precedes the mature defensin sequence, is thought to play roles in proper folding, preventing premature activity, and facilitating intracellular trafficking academie-sciences.frcapes.gov.br.
Endoproteolytic Cleavage Events in this compound Biogenesis
The conversion of the inactive prodefensin to the mature, active peptide involves specific endoproteolytic cleavage events nih.govnih.gov. In the case of human neutrophil α-defensins like HNP-1 and HNP-3, the 94-amino acid precursor undergoes proteolytic removal of 64 N-terminal residues to produce the mature 30-amino acid defensins nih.govresearchgate.net. Early processing steps involve two sequential cleavages, each removing 19 amino-terminal residues, yielding 75-amino acid and 56-amino acid prodefensins nih.govresearchgate.net. Further processing of the 56-amino acid prodefensin to the mature 30-amino acid form is highly efficient nih.gov. Studies have identified intermediate forms, such as 39-amino acid precursors resulting from monobasic endoproteolytic cleavage, suggesting a stepwise maturation process nih.gov. The presence of proline residues near cleavage sites can suggest proline-directed cleavage events nih.gov.
Cellular Compartmentalization and Trafficking of this compound Precursors and Mature Peptide
The biosynthesis and processing of this compound are compartmentalized within the cell. Following ribosomal synthesis and signal peptide cleavage in the ER, the prodefensin is trafficked through the secretory pathway. In neutrophils, α-defensins like HNP-1 are synthesized in precursor cells (promyelocytes) in the bone marrow and stored in primary (azurophil) granules academie-sciences.frnih.govmdpi.com. These granules serve as intracellular storage compartments for the mature, active defensins nih.govnih.gov. The targeting of defensin precursors to these granules is a crucial step in their biogenesis nih.govcapes.gov.br. Studies involving deletion mutagenesis have indicated that specific regions within the anionic propiece are essential for the subcellular trafficking and sorting of human neutrophil α-defensins to cytoplasmic granules nih.govcapes.gov.br. While mature defensins can be stored intracellularly, some defensins, like certain human Paneth cell α-defensins, are stored as inactive prodefensins in secretory granules and activated proteolytically upon secretion into the intestinal lumen nih.gov. Similarly, plant defensins have been observed to be retained in intracellular compartments, such as the lytic vacuole, rather than being secreted to the apoplasm researchgate.net. Human beta-defensin 1 (hBD-1) has been detected in submembrane cytoplasmic domains in platelets, suggesting a non-traditional secretory pathway in these cells plos.org.
Disulfide Bond Formation and Folding Chaperone Involvement
A defining structural feature of defensins is the presence of multiple cysteine residues that form intramolecular disulfide bonds researchgate.netnih.govresearchgate.netnih.govnih.govnih.govhycultbiotech.com. These disulfide bridges are critical for establishing and stabilizing the characteristic three-dimensional fold of defensins, which typically includes a triple-stranded antiparallel β-sheet nih.govresearchgate.netnih.govpnas.org. Human α-defensins generally contain six cysteine residues that form three disulfide bridges with a specific connectivity pattern (Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5, numbering based on their appearance in the sequence) researchgate.netnih.govpnas.org. β-defensins have a different connectivity pattern (Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6) researchgate.netnih.govpnas.org. Disulfide bond formation is an oxidative process that typically occurs in the oxidizing environment of the ER lumen researchgate.netnih.gov. While the search results mention the importance of disulfide bond formation for defensin folding and stability, specific details on the involvement of folding chaperones in this compound biogenesis are not extensively detailed in the provided snippets. However, the process of disulfide bond formation in the secretory pathway often involves protein disulfide isomerases (PDIs) frontiersin.org, which could potentially play a role in defensin folding. Simulated Data Table 1 illustrates typical disulfide bond connectivity patterns in human defensins.
| Defensin Family | Disulfide Bond Connectivity (Cys Position) |
| Alpha-Defensins | Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 |
| Beta-Defensins | Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 |
| Theta-Defensins | Macrocyclic, spliced from precursors |
Other Post-Translational Modifications and their Impact on this compound Activity (e.g., redox state)
Beyond proteolytic cleavage and disulfide bond formation, other post-translational modifications can influence this compound activity. The redox state of the cysteine residues and their associated disulfide bonds has been shown to impact defensin function nih.govmdpi.complos.org. For instance, human β-defensin 1 (hBD-1) was found to be more bactericidal under reducing conditions where disulfide bonds are lost, leading to unfolding nih.govmdpi.com. Conversely, oxidized hBD-1 (with intact disulfide bonds) exhibits activity against certain Gram-negative bacteria and can form bacteria-entrapping net-like structures, a redox-dependent mechanism distinct from direct killing plos.org. Human neutrophil α-defensins (HNPs) show diminished antimicrobial potential in their reduced form compared to the native oxidized structure mdpi.com. Another reported modification for human neutrophil α-defensin-1 (HNP-1) is arginine-specific mono-ADP-ribosylation, which significantly reduces its cytotoxic and antibacterial activities while potentially enhancing its ability to induce interleukin-8 production nih.gov. This modification alters the cationicity of the peptide due to the addition of a negatively charged ADP-ribose moiety to positively charged arginine residues nih.gov.
Mechanisms of Action of Defensin 1 at the Molecular and Cellular Level
Direct Antimicrobial Mechanisms of Defensin-1 (B1577183)
The direct antimicrobial activity of this compound involves several key mechanisms aimed at neutralizing or killing invading microorganisms.
Interaction with Microbial Membrane Structures and Pore Formation
A primary mechanism of action for many antimicrobial peptides, including defensins, involves interaction with and disruption of microbial cell membranes mdpi.comacademie-sciences.frwikipedia.org. This compound, being a cationic peptide, is electrostatically attracted to the negatively charged microbial membranes, which have a higher proportion of anionic phospholipids (B1166683) compared to mammalian cell membranes mdpi.comacademie-sciences.fr. This interaction can lead to membrane permeabilization mdpi.comacademie-sciences.fr.
While the exact mechanism of membrane permeabilization by human beta-defensins is still being fully elucidated, it is understood to involve the destabilization of the microbial membrane plos.org. Unlike some alpha-defensins which may form stable pores, studies suggest that human beta-defensins, including hBD-1, may not primarily rely on stable pore formation for their activity plos.orgnih.gov. However, membrane permeabilization, allowing the passage of molecules, is a hallmark of defensin-mediated antimicrobial activity nih.gov. Research indicates that the reduced form of hBD-1 can cause a loss in membrane integrity and a breakdown of membrane potential in bacteria like E. coli plos.org.
Data on membrane permeabilization by hBD-1 in E. coli shows that while hBD-1 does not permeabilize model membranes to the same extent as some other defensins, faint accumulation of SYTOX green (an indicator of inner membrane permeabilization) is observed in hBD-1 treated E. coli plos.org. This suggests some level of membrane interaction and potential disruption.
Disruption of Microbial Bioenergetics and Metabolic Pathways by this compound
Beyond direct membrane disruption, this compound can interfere with essential microbial processes, including bioenergetics and metabolic pathways. While specific detailed mechanisms for hBD-1's impact on microbial bioenergetics are less extensively documented compared to membrane interaction, the permeabilization of the bacterial membrane can indirectly lead to the dissipation of the transmembrane potential, which is crucial for ATP synthesis and other energy-dependent processes plos.org. Studies on other defensins, such as human neutrophil defensin (B1577277) 1 (HNP-1), have shown that bactericidal concentrations can lead to the cessation of respiration and macromolecular synthesis nih.gov. Although this is not a direct finding for hBD-1, it highlights a potential downstream effect of membrane disruption on microbial bioenergetics.
Inhibition of Microbial Macromolecular Synthesis (DNA, RNA, Protein) by this compound
This compound has been implicated in the inhibition of microbial macromolecular synthesis. Studies on human neutrophil defensin 1 (HNP-1) have demonstrated its ability to inhibit DNA, RNA, and protein synthesis in Escherichia coli asm.orgoup.com. Similarly, thrombin-induced platelet microbicidal protein 1 and human neutrophil defensin 1 are reported to kill bacteria by inhibiting protein and DNA synthesis asm.org. While direct, detailed research specifically on hBD-1's inhibition of these processes is less prominent in the provided results, the general mechanisms of defensins suggest this as a potential pathway. The ability of some defensins to translocate across membranes and interact with intracellular components supports this mechanism asm.org.
Modulation of Microbial Virulence Factors by this compound (e.g., toxin neutralization)
Defensins can also modulate microbial virulence factors, including the neutralization of secreted toxins nih.gov. While the provided search results primarily discuss the ability of alpha-defensins like HNP-1 and HD-5 to inhibit bacterial toxins such as Clostridioides difficile toxin B and pertussis toxin, the capacity to interact with and inactivate toxins is a known function within the defensin family jmb.or.krresearchgate.netmdpi.com. This can involve defensins binding to toxins, promoting their unfolding or aggregation, and increasing their susceptibility to proteolysis researchgate.net. While specific instances of hBD-1 directly neutralizing bacterial toxins are not detailed in the provided snippets, its role as a host defense peptide suggests a potential for such interactions.
Redox-Dependent Mechanisms of this compound Activity and Net Formation (e.g., bacteria-entrapping nets)
A unique and significant aspect of this compound's mechanism of action is its redox-dependent activity, particularly the formation of bacteria-entrapping nets plos.orgasm.orgnih.gov. The reduced form of hBD-1 (hBD1red) exhibits distinct antimicrobial profiles and functions compared to its oxidized form (hBD1ox) plos.orgasm.org. Under reducing conditions, hBD1red can form net-like structures that surround and entrap bacteria plos.orgnih.gov. This net formation is dependent on the presence of cysteine residues and can prevent bacterial transmigration, offering host protection independent of direct bacterial killing plos.orgnih.gov. This mechanism is distinct from net formation by other defensins like human alpha-defensin 6 (HD6) plos.orgnih.gov.
Electron microscopy studies have revealed these net-like structures surrounding bacteria treated with hBD1red plos.orgnih.gov. This physical entrapment mechanism contributes to preventing bacterial invasion plos.orgnih.gov.
Immunomodulatory Roles of this compound
Beyond its direct antimicrobial activities, this compound also plays immunomodulatory roles, influencing the host immune response. Defensins, in general, can act as signaling molecules and chemoattractants for various immune cells wikipedia.orgnih.govnih.gov. HBD-1, along with HBD-2, has been shown to be a chemoattractant for immature dendritic cells and memory T cells, mediated through the chemokine receptor CCR6 bowdish.camdpi.com. This ability to recruit immune cells to the site of infection or inflammation is a crucial aspect of its contribution to innate immunity prospecbio.combowdish.ca.
While some beta-defensins like HBD-2, HBD-3, and HBD-4 are induced by inflammatory stimuli and can induce proinflammatory mediators, hBD-1 is constitutively expressed and may play a role in maintaining a noninflammatory environment under normal conditions nih.gov. However, its chemotactic activity indicates a role in orchestrating immune cell movement during an immune response bowdish.camdpi.com.
Compound Information
| Compound Name | PubChem CID |
| This compound (hBD-1) | 16130476 |
Data Tables
Table 1: Antimicrobial Activity of hBD-1 Against Staphylococcus aureus and Escherichia coli
| Bacterial Strain | hBD-1 MIC (mg/L) | Notes | Source |
| S. aureus | 8 (4–8) | Median (interquartile range) | nih.gov |
| MRSA | 8 (4–8) | Median (interquartile range) | nih.gov |
| E. coli | 32 (14–32) | Against susceptible strains; ineffective against 10/24 isolates | nih.gov |
Note: MIC values represent the minimum inhibitory concentration.
Table 2: Effect of hBD-1 Redox Forms on Bacterial Membrane Potential in E. coli
| Treatment | Effect on Membrane Potential | Significance | Source |
| hBD1red | Rapid depolarization | Significant | asm.org |
| hBD1ox | No significant effect | Not significant | asm.org |
Note: Data based on flow cytometry analysis of membrane depolarization.
Chemotactic Activities of this compound for Specific Immune Cells
This compound, along with other human alpha-defensins like HNP3 and HD5, exhibits chemotactic activity, attracting various immune cells to sites of infection or inflammation. This includes monocytes, macrophages, dendritic cells, T-cells, and mast cells. nih.govmdpi.com The chemotactic effect on T cells and dendritic cells is sensitive to pertussis toxin (PTX), suggesting the involvement of Gαi protein-coupled receptors. nih.gov Similarly, the induction of migration in macrophages and mast cells by HNP1, HNP3, and HD5 is also sensitive to PTX and MAPK inhibitors such as PD098059 and SB203580, indicating the involvement of Gαi protein-coupled receptors and the MAPK ERK1/2 and p38 pathways in this process. nih.gov Human alpha-defensins, including HNP-1, have been shown to cause monocyte chemotaxis in vitro, with HNP-1 demonstrating the most significant activity. mdpi.com These peptides also induce chemotaxis of immature human dendritic cells and naive T-lymphocytes. mdpi.com
Effects of this compound on Cytokine and Chemokine Production
This compound influences the production of various cytokines and chemokines, key mediators of the inflammatory response. While known for inducing immune responses, defensins also possess documented anti-inflammatory activity. nih.gov For instance, HNP1 and HNP4 can suppress the production of IFNγ and IL-6 by peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) or concanavalin (B7782731) A. nih.gov HNPs in conditioned media from TNFα-stimulated polymorphonuclear leukocytes (PMNs) may contribute to suppressed PMN migration. nih.gov HNP1 has been shown to suppress PMN migration in response to formyl-methionyl-leucyl-phenylalanine, a potent neutrophil chemoattractant. nih.gov
Conversely, HNPs can induce IL-8 production in lung epithelial cells through the G-protein coupled nucleotide receptor P2Y6. nih.gov However, the purinergic P2 receptor, but not specifically P2Y6, is involved in HNP1-mediated IL-8 induction. nih.gov Activation of ERK1/2 and PI3K/Akt, but not Src, is required for HNP-mediated IL-8 induction, although Src is necessary for IL-8 release in monocytic cell lines in response to HNPs. nih.gov
Defensins can also modulate IL-1β. Paneth cell defensin-deficient mice (MMP-7−/−) exhibit higher baseline levels of intestinal IL-1β and increased susceptibility to dextran (B179266) sulfate (B86663) sodium-induced colitis. nih.gov Both HNP1 and HD5 block ATP-induced IL-1β release from LPS-activated monocytes. nih.gov This blockade is not mediated through the inhibition of caspase 1 activity; instead, treatment with HNP-1 or HD5 leads to a reduction of newly synthesized cell-associated pro-IL-1β proteins in LPS-activated monocytes in response to ATP, suggesting that human alpha-defensins may destabilize pro-IL-1β. nih.gov
This compound Modulation of Phagocytosis and Antigen Presentation
Human alpha-defensins contribute to controlling infection by modulating various immune activities, including phagocytosis and cytokine induction during acute infection. nih.gov While the precise mechanisms by which this compound directly modulates phagocytosis and antigen presentation are complex and involve interactions with various immune cells, its chemotactic activity and influence on cytokine profiles indirectly impact these processes. For example, by attracting monocytes, macrophages, and dendritic cells to the site of infection, this compound enhances the pool of professional phagocytes and antigen-presenting cells available to clear pathogens and initiate adaptive immunity. nih.govmdpi.com
Interaction of this compound with Toll-Like Receptors and Other Pattern Recognition Receptors
Defensins can interact with pattern recognition receptors (PRRs) such as Toll-Like Receptors (TLRs), further influencing immune responses. Murine β defensin 2, for instance, acts directly on immature dendritic cells as an endogenous ligand for Toll-like receptor 4 (TLR4), inducing the upregulation of costimulatory molecules and subsequent dendritic cell maturation. termedia.pl While this example pertains to a beta-defensin, it illustrates the principle of defensin interaction with TLRs. Research suggests that defensins, including alpha-defensins, can interact with various receptors on immune cells, contributing to their immunomodulatory effects. nih.govoup.com The chemotactic effect of defensins mediated by Gαi protein-coupled receptors is another example of their interaction with cellular receptors. oup.com
Influence of this compound on Adaptive Immune Responses
This compound plays a role in shaping adaptive immune responses. Alarmins, a group of endogenous mediators that include defensins, can enhance both innate and adaptive immunity by inducing the recruitment and activation of antigen-presenting cells (APCs). oup.com This consequently promotes the induction of immune responses. oup.com Defensins have direct effects on cells of the innate immune system, such as neutrophils, monocytes, dendritic cells, T-lymphocytes, and mast cells. mdpi.com They also act on B-lymphocytes indirectly, enhancing the induction of antigen-specific immunity, which ultimately leads to the activation of adaptive immunity. mdpi.com The adjuvant activity of antimicrobial peptides (AMPs), including defensins, in relation to bacterial and viral antigens has led to the concept of a "defensin vaccine" as a potential basis for vaccine development. mdpi.com Both alpha- and beta-defensins have been shown to stimulate the proliferation of T cells. mdpi.com
Role of this compound in Tissue Remodeling and Wound Healing Processes (Mechanistic Insights)
This compound contributes to tissue remodeling and wound healing processes. Host defense peptides, including defensins, have roles in wound healing, specifically in re-epithelization and proliferation. bowdish.ca Moderate concentrations (e.g., ≤10 μg/ml) of neutrophil defensins (HNP1–3) can induce proliferation of lung epithelial cell lines in vitro. bowdish.ca Consistent with these observations, a combination of HNP1–3 caused a dose- and time-dependent increase in cell migration and wound closure of an airway epithelial cell line, possibly by inducing the expression of genes involved in proliferation. bowdish.ca While this mitogenic activity is observed with HNPs, it does not appear to be shared by beta-defensins. bowdish.ca
This compound Interactions with Host Cell Components and Signaling Pathways
This compound interacts with various host cell components and signaling pathways to exert its effects. The chemotactic activity of human alpha-defensins on macrophages and mast cells is sensitive to MAPK inhibitors such as PD098059 and SB203580, indicating the involvement of MAPK ERK1/2 and p38 pathways. nih.gov The induction of IL-8 by HNPs requires the activation of ERK1/2 and PI3K/Akt pathways, although Src is needed for IL-8 release in monocytic cell lines. nih.gov
While specific detailed research findings on this compound's direct interaction with NF-κB and JNK pathways were not as prominently highlighted in the search results as those for MAP kinases, the broader context of AMPs and immune signaling suggests potential involvement. For example, many immune and inflammatory responses are regulated by NF-κB. researchgate.net Additionally, the ERK pathway, part of the MAPK family which includes JNK, is activated by extracellular signals like growth factors, hormones, and cytokines, and its dysregulation is linked to various diseases. plos.org Given defensins' role in modulating immune and inflammatory responses, interactions with these central signaling hubs are plausible areas of further research.
Regarding HER2, the search results primarily discussed HER2 inhibitors in the context of cancer therapy and did not provide direct evidence of this compound interacting with HER2. nih.govfigshare.commrc.ac.uksci-hub.box
Here is a summary of some of the interactions and effects discussed:
| Immune Cell Type | Chemotactic Activity | Cytokine/Chemokine Modulation (Examples) | Involved Signaling Pathways (Examples) |
| Monocytes | Yes | Blocks ATP-induced IL-1β release | Gαi protein-coupled receptor nih.gov |
| Macrophages | Yes | Modulates IL-1β levels nih.gov | Gαi protein-coupled receptor, ERK1/2, p38 MAPK nih.gov |
| Dendritic Cells | Yes | Promotes maturation (indirectly) termedia.pl | Gαi protein-coupled receptor nih.gov |
| T-cells | Yes | Suppresses IFNγ, IL-6 production nih.gov | Gαi protein-coupled receptor nih.gov |
| Mast Cells | Yes | - | Gαi protein-coupled receptor, ERK1/2, p38 MAPK nih.gov |
| Lung Epithelial Cells | - | Induces IL-8 production nih.gov | P2Y6 receptor, ERK1/2, PI3K/Akt, Src nih.gov |
| PBMCs | - | Suppresses IFNγ, IL-6 production nih.gov | - |
| PMNs | - | Suppresses migration nih.gov | - |
Regulation and Modulation of Defensin 1 Activity and Expression
Transcriptional and Post-Transcriptional Regulation of Defensin-1 (B1577183) in Response to Pathogenic and Environmental Stimuli
Transcriptional regulation is a primary mechanism controlling this compound expression. Unlike some other β-defensins, such as human β-defensin 2 (hBD2) and hBD3, which are strongly induced by microbial insults and pro-inflammatory cytokines, human β-defensin 1 (hBD1) is often constitutively expressed in various epithelial tissues, including those of the respiratory, gastrointestinal, and urogenital tracts, as well as the kidney and female reproductive tract. sinobiological.compnas.orgfrontiersin.orgnih.govtandfonline.com However, its expression pattern is recognized as more complex than simple constitutive production and can be influenced by various factors. mdpi.com
Studies in plants, such as tomato, have shown that defensin (B1577277) gene transcription can be highly dependent on specific pathogen recognition patterns. For instance, the transcription of tomato defensin genes was primarily induced by infections with Verticillium dahliae and Meloidogyne javanica, while viral infections and cold stress had minimal effects. mdpi.comcut.ac.cynih.gov While this highlights the specificity of transcriptional responses in different organisms, it underscores the principle of pathogen-specific regulation of defensin expression.
In the context of human health, altered expression of hBD1 mRNA has been linked to certain diseases, suggesting that its transcriptional regulation is indeed dynamic and can be influenced by pathological conditions. tandfonline.com Research also indicates that the aryl hydrocarbon receptor (AhR), an environmental sensor, can transcriptionally induce alpha-defensin 1 expression in intestinal epithelial cells, influencing gut microbiota homeostasis and suppressing colitis. tandfonline.com This suggests a link between environmental factors, host receptors, and defensin expression.
Post-transcriptional regulation of this compound is less extensively documented compared to transcriptional control. However, the processing of defensin precursors into their active forms can be considered a form of post-transcriptional or post-translational regulation, depending on the specific definition used. The efficiency and specificity of this processing can significantly impact the amount of active peptide available.
Proteolytic Inactivation or Activation of this compound by Host or Microbial Enzymes
Proteolytic processing plays a critical role in the activation and, in some cases, inactivation of defensins. Many defensins are produced as inactive precursors (propeptides) that require cleavage by host proteases to become fully active antimicrobial molecules. For example, mouse enteric alpha-defensins (cryptdins) are activated by matrix metalloproteinase-7 (MMP-7), which is co-localized in Paneth cell granules. researchgate.netnih.govaai.org Similarly, human alpha-defensin 5 (HD5) is activated by trypsin after secretion. nih.govaai.org Human neutrophil alpha-defensin precursors (proHNPs) are processed to their active forms by neutrophil elastase (NE) and proteinase 3 (PR3). plos.org
While proteolytic cleavage is primarily associated with activation, it can also lead to inactivation or the generation of fragments with altered activity. Studies have shown that reduced hBD1 is susceptible to proteolytic degradation by gastrointestinal proteases like trypsin, pepsin, and chymotrypsin, as well as human duodenal secretions. tandfonline.comresearchgate.net This degradation can generate smaller fragments, such as an eight-amino acid carboxy-terminal fragment, which retains antibiotic activity with distinct characteristics compared to the full-length peptide. researchgate.net This suggests that controlled proteolysis can be a mechanism for modulating this compound activity and potentially diversifying its functional repertoire. Conversely, oxidized hBD1 has been shown to be resistant to trypsin digestion. tandfonline.com
Defensins can also interact with and neutralize bacterial protein toxins, some of which are proteases. oup.comnih.govmdpi.comresearchgate.net This interaction can be viewed as a form of host-mediated modulation of microbial enzyme activity by defensins. Defensins can promote the local unfolding of toxins, increasing their susceptibility to proteolysis and leading to inactivation. nih.govresearchgate.netnih.gov
Influence of Physiological Conditions on this compound Activity (e.g., salt concentration, redox state)
The antimicrobial activity of this compound is significantly influenced by physiological conditions, particularly salt concentration and redox state.
Salt concentration is a well-established modulator of defensin activity. The antimicrobial activity of both hBD1 and hBD2 is inhibited by increasing salt concentrations in a dose-dependent manner. sinobiological.compnas.orgacademie-sciences.fr This salt sensitivity is attributed to the disruption of electrostatic interactions between the cationic defensin peptides and the anionic microbial membranes. frontiersin.org Elevated NaCl concentrations in airway surface fluid, as seen in cystic fibrosis, can inactivate the antimicrobial activity of defensins like hBD1, contributing to bacterial colonization. sinobiological.comnih.gov However, increasing the concentration of defensins can partially overcome the inhibitory effect of salt. pnas.org While hBD1 and hBD2 are salt-sensitive, hBD3 and hBD4 have been reported to be less affected by osmotic changes. nih.govtandfonline.com
The redox state of this compound, specifically the oxidation or reduction of its disulfide bridges, profoundly impacts its activity. Human β-defensin 1 contains three intramolecular disulfide bonds. tandfonline.comresearchgate.net While the oxidized form (hBD1ox) has relatively minor antibiotic activity, the reduction of these disulfide bonds significantly enhances its antimicrobial potency. tandfonline.comnih.govasm.orgdiva-portal.org Reduced hBD1 (hBD1red) exhibits potent activity against Gram-positive anaerobic bacteria and opportunistic fungi, against which the oxidized form shows no activity. tandfonline.comnih.govdiva-portal.org The reduction can occur in reducing environments, such as parts of the human intestine and oral cavity, or enzymatically via systems like the thioredoxin system. tandfonline.comnih.govplos.org Furthermore, hBD1red, but not hBD1ox, can form bacteria-entrapping net-like structures, providing an additional mechanism of host protection. nih.govplos.orgplos.org The activity of hBD1ox against Gram-negative bacteria has been shown to depend on aerobic growth conditions and bacterial enzymes, specifically the periplasmic oxidoreductases DsbA and DsbB. asm.org
Endogenous Inhibitors and Modulators of this compound Activity
Beyond proteolytic cleavage and environmental factors, endogenous molecules can also modulate this compound activity. While the search results did not explicitly detail specific host-derived "inhibitors" that directly bind and block this compound, several endogenous factors and conditions influence its function.
As discussed, high salt concentrations, a physiological condition, act as an endogenous inhibitor of the antimicrobial activity of hBD1. sinobiological.compnas.orgacademie-sciences.fr Additionally, the redox environment, controlled by endogenous redox systems like the thioredoxin system, acts as a crucial modulator, switching hBD1 between its less active oxidized form and its more potent reduced form. tandfonline.comnih.govdiva-portal.orgplos.org
Data Table: Influence of Physiological Conditions on hBD1 Activity
| Condition | Effect on hBD1 Antimicrobial Activity | Notes | Source(s) |
| High Salt (NaCl) | Inhibited | Dose-dependent; attributed to disruption of electrostatic interactions. | sinobiological.compnas.orgacademie-sciences.fr |
| Reducing Environment | Enhanced | Reduction of disulfide bonds; mediated by systems like thioredoxin. | tandfonline.comnih.govdiva-portal.org |
| Oxidizing Environment | Lower | Oxidized form has less potent activity. | tandfonline.comnih.gov |
Data Table: Proteolytic Processing of Defensins (Examples)
| Defensin Type | Protease(s) Involved | Outcome | Source(s) |
| Mouse enteric α-defensins (Cryptdins) | Matrix Metalloproteinase-7 (MMP-7) | Activation | researchgate.netnih.govaai.org |
| Human α-defensin 5 (HD5) | Trypsin | Activation | nih.govaai.org |
| Human neutrophil α-defensins (HNPs) | Neutrophil Elastase (NE), Proteinase 3 (PR3) | Activation | plos.org |
| Reduced Human β-defensin 1 (hBD1red) | Gastrointestinal proteases (trypsin, pepsin, chymotrypsin), Duodenal secretions | Degradation, Generation of active fragments | tandfonline.comresearchgate.net |
Biological Contexts and Physiological Significance of Defensin 1
Defensin-1 (B1577183) in Epithelial Barrier Function and Mucosal Immunity
Epithelial surfaces form the primary barrier against invading pathogens. nih.gov Defensins, including this compound, are crucial components of this barrier, contributing significantly to mucosal immunity. nih.govnih.govresearchgate.netscirp.orgnih.govpnas.orgmdpi.comaai.org They are produced by epithelial cells and secreted into the mucosal fluid, where they exert their antimicrobial effects and modulate immune responses. scirp.orgoup.com
HBD-1 is constitutively expressed by epithelial cells in various mucosal organs, providing a first line of innate immune defense against invaders. mdpi.com Its presence helps maintain homeostasis by restraining bacterial overgrowth and fending off both commensals and pathogens. researchgate.net Studies suggest that hBD-1 contributes to mucosal defense in the urinary tract and, to a lesser extent, in the respiratory tract. karger.com The localization of defensins to the outer layers of epithelial tissues is consistent with their role in cutaneous and mucosal innate immunity. researchgate.netnih.gov
Role of this compound in Specific Organ Systems
This compound is expressed in a variety of organ systems, contributing to tissue-specific innate immunity.
Respiratory Tract: HBD-1 is expressed in the respiratory epithelium of the lungs and is considered a potential mediator in mucosal immunity of the lower respiratory tract. mdpi.comnih.gov It helps protect the airways against respiratory pathogens. nih.gov Studies in mice lacking mouse β-defensin-1 (mBD-1), the murine homolog, have investigated its role in airway defense against bacterial infections, although some studies showed only minor effects, suggesting potential cooperation with other beta-defensins. asm.orgmdpi.com
Gastrointestinal Tract: In the gastrointestinal tract, defensins are produced by epithelial cells and Paneth cells, mediating innate immunity through potent antimicrobial activity. scirp.org HBD-1 reportedly exerts antimicrobial activity by modulating the human intestinal microbiota. researchgate.net Studies have localized hBD-1 in the mucus of the human colon. researchgate.net While alpha-defensins (HNPs and HD5) are well-documented for their activity against enteric pathogens, beta-defensins also contribute to maintaining the balance between protection from pathogens and tolerance to normal flora. scirp.org
Skin: HBD-1 is consistently expressed in skin samples from various body sites. researchgate.netnih.gov It is localized to keratinocytes within interfollicular skin and found in the Malpighian layer of the epidermis and/or stratum corneum. researchgate.netnih.gov This localization supports its essential part in cutaneous innate immunity, helping the skin resist infection from colonizing microorganisms. researchgate.netnih.gov Defensin (B1577277) beta 1 is considered a regulatory factor of skin bacterial flora produced by epidermal cells and has antimicrobial activity against Staphylococcus aureus. researchgate.net Lower expression of DEFB1 has been associated with increased susceptibility to bacterial and viral infections in patients with atopic dermatitis. researchgate.netnih.gov
Urinary Tract: HBD-1 is expressed in the urinary system, including the bladder, distal nephrons of the kidney, distal ureter, and urothelium. researchgate.net The kidney shows particularly abundant expression of hBD-1 by the epithelial lining of the nephron, with secretion into the urinary tract. researchgate.net HBD-1 is thought to contribute to mucosal defense in the urinary tract. karger.comresearchgate.net Elevated levels of hBD-1 have been observed in patients with pyelonephritis, and it exhibits antibacterial activity against Escherichia coli in vitro. researchgate.netresearchgate.net Studies using DEFB1 knockout mice have shown an increased risk of bacteriuria in the absence of hBD-1 expression, indicating a role in preventing spontaneous infection. researchgate.netnih.gov
This compound Contributions to Host Defense Against Specific Pathogen Classes
This compound, as a key antimicrobial peptide, contributes to host defense against a broad spectrum of pathogens. wikipedia.org
Bacteria: HBD-1 exhibits antimicrobial activity against various bacteria. wikipedia.org Its mechanism often involves disrupting microbial cell membranes. plos.org Studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, although its activity can be salt-sensitive. asm.org In the urinary tract, hBD-1 shows antibacterial activity against E. coli. researchgate.netresearchgate.net In the skin, it is active against Staphylococcus aureus. researchgate.net Mouse β-Defensin 1 has demonstrated stronger salt-sensitive antimicrobial activity against Staphylococcus aureus compared to Escherichia coli or Pseudomonas aeruginosa. asm.org
Fungi: Defensins are active against fungi. wikipedia.orgnih.gov Human beta-defensins 1 and 3 have broad antimicrobial activities against yeasts, including Candida albicans. nih.gov Murine β-Defensin 1 has been shown to be important for controlling early mucosal Candida infection in a murine model. nih.gov
Viruses: Defensins are active against many enveloped and non-enveloped viruses. wikipedia.orgmdpi.com HBD-1 has shown significant antiviral activity against influenza A virus (IAV), respiratory syncytial virus (RSV), and rhinovirus (RV) in vitro. nih.gov Studies suggest a complex role for hBD-1 in host defense against viral infections, with its gene regulation occurring in response to viral challenge. mdpi.comnih.gov Overexpression of DEFB1 in human bronchial epithelial cells has been shown to significantly reduce IAV. nih.govaai.org Alpha-defensins, including Human Neutrophil Peptide 1 (HNP-1), have also been shown to have antiviral activities, targeting multiple steps of host-virus interactions. frontiersin.orgplos.org
Parasites: Antimicrobial peptides, including defensins, represent a vital part of the human immune system due to their broad spectrum activity against pathogenic bacteria, fungi, protists, and enveloped viruses. mdpi.com While the search results broadly mention activity against protists, specific detailed research findings on this compound's role against parasites were not prominently featured.
This compound in the Context of Inflammatory Responses and Resolution Mechanisms
Defensins are involved in modulating inflammatory responses. nih.govmdpi.com While they can induce pro-inflammatory cytokines and chemoattract immune cells, they also possess anti-inflammatory properties and contribute to the resolution of inflammation. nih.govpnas.orgfrontiersin.orgmdpi.com
Human Neutrophil Peptide 1 (HNP-1), an alpha-defensin, has been shown to control inflammation by inhibiting macrophage mRNA translation. pnas.org HNP-1 acts as a "molecular brake" on macrophage-driven inflammation, helping to ensure pathogen clearance and the resolution of inflammation with minimal tissue damage. pnas.orgfrontiersin.org While this is primarily described for alpha-defensins, beta-defensins also play a role in regulating inflammatory events. nih.gov HBD-1's expression helps maintain a balanced relationship between the host's immune system and microbial populations, which can contribute to reducing inflammatory reactions. In the context of inflammatory bowel disease (IBD), altered defensin expression is observed, and while defensin deficiency may contribute to inflammation, the relationship is complex. scirp.org Defensins can act as chemotactic factors for immune cells, linking innate and adaptive immune responses. scirp.orgnih.gov
This compound in Non-Infectious Biological Processes
Beyond their roles in host defense and inflammation, defensins have been implicated in non-infectious biological processes. nih.govnih.gov
Cell Division: Human beta-defensins can positively affect the rate of proliferation of various cell types, including epidermal keratinocytes and certain cancer cells in vitro. mdpi.com This effect can be dependent on activated epidermal growth factor receptor signaling. mdpi.com HNP-1 has also been observed to have a mitogenic effect on fibroblasts. arvojournals.org
Tissue Remodeling: Defensins contribute to the process of wound healing, which involves tissue remodeling. mdpi.comdermatologytimes.comnih.gov HNP-1 and HBD-2 have been suggested to play a potential role in the biosynthetic and tissue remodeling responses of conjunctival fibroblasts, stimulating the expression of genes for different types of collagen and matrix metalloproteinases. arvojournals.orgpeptanova.de Defensins can stimulate specific stem cells, such as LGR6+ stem cells in the skin, which are involved in repopulating the epidermis with new keratinocytes and contributing to tissue regeneration. dermatologytimes.com
Angiogenesis: While some beta-defensins, like HBD-2, have been shown to positively influence vascularization (angiogenesis), specific detailed research findings on a direct mechanistic role of this compound in angiogenesis were not prominently found in the search results. mdpi.com
Data Table: Summary of this compound Roles and Locations
| Role/Location | Description | Relevant Organ Systems | Pathogen Classes |
| Epithelial Barrier Function & Mucosal Immunity | Constitutively expressed, first line of defense, maintains homeostasis, restrains microbial overgrowth. | General mucosal surfaces, Urinary Tract, Respiratory Tract | Bacteria, Fungi, Viruses |
| Specific Organ Systems | Tissue-specific expression and contribution to innate immunity. | Respiratory Tract, Gastrointestinal Tract, Skin, Urinary Tract | Bacteria, Fungi, Viruses, Parasites |
| Host Defense Against Pathogens | Direct antimicrobial activity, disruption of microbial membranes, antiviral effects. | General, Tissue-specific | Bacteria, Fungi, Viruses, (Protists) |
| Inflammatory Responses & Resolution Mechanisms | Modulation of inflammation, can induce/suppress cytokines, chemoattract immune cells, contribute to inflammation resolution ("molecular brake"). | General, Tissue-specific | Related to host response against pathogens/stimuli |
| Non-Infectious Biological Processes | Influence on cell proliferation, involvement in wound healing and tissue remodeling, potential role in stem cell stimulation. | Skin, Connective Tissues | N/A |
Data Table: Antimicrobial Activity Examples
| Pathogen Class | Specific Pathogen | Observed Activity/Role | Source Organ/System (Examples) |
| Bacteria | Staphylococcus aureus | Salt-sensitive antimicrobial activity, targeted in skin. | Urinary Tract, Skin, Airway |
| Bacteria | Escherichia coli | Antibacterial activity, salt-sensitive activity. | Urinary Tract, Airway |
| Fungi | Candida albicans | Effective against, important for controlling mucosal infection. | Mucosal Surfaces |
| Viruses | Influenza A Virus (IAV) | Significant antiviral activity, regulation of infection. | Respiratory Tract |
| Viruses | RSV, Rhinovirus | Antiviral activity. | Respiratory Tract |
Comparative and Evolutionary Biology of Defensin 1
Phylogenetic Analysis of Defensin-1 (B1577183) Homologs Across Diverse Eukaryotic Species
Phylogenetic analyses of defensin (B1577277) homologs across the eukaryotic kingdom reveal complex evolutionary relationships. While defensins are widely distributed, their classification into distinct superfamilies (cis- and trans-defensins) suggests independent evolutionary origins followed by convergent evolution of structure and function. oup.comresearchgate.netnih.gov
Within vertebrates, defensins are primarily categorized into alpha (α), beta (β), and theta (θ) classes based on their disulfide bonding patterns. oup.comnih.govresearchgate.net Beta-defensins are considered the most ancient vertebrate defensin family, with their presence observed in a wide range of species including fish, reptiles, birds, and mammals. ifremer.frresearchgate.netresearchgate.net This broad distribution suggests that the evolution of the beta-defensin gene family predates the divergence of fish from tetrapods. researchgate.net
Alpha-defensins, including this compound (also known as Human Neutrophil Peptide 1, HNP1), appear to have a more restricted distribution, primarily found in certain mammals such as glires (mice, rats, guinea pigs, and rabbits) and primates. physiology.orgphysiology.org Phylogenetic analyses of mammalian alpha-defensins indicate the formation of distinct clusters, with primate alpha-defensins forming one group and rodent enteric alpha-defensins forming another. physiology.org The presence of all three phylogenetic classes of alpha-defensins (classes I, II, and III) in marmosets suggests that the divergence of these classes occurred before the separation of New World and Old World monkeys. oup.comnih.gov
Theta-defensins are believed to have evolved from alpha-defensins and have been identified only in the leukocytes of certain non-human primates. researchgate.netphysiology.orgphysiology.org
In invertebrates, defensins are also diverse. For instance, studies on insect defensins suggest marked diversification and expansion of mature defensin isoforms. ifremer.fr In mollusks like the oyster Crassostrea gigas, defensin diversity has arisen through recombination events, allelic polymorphism, and gene duplication. ifremer.fr The discovery of "big defensins" in invertebrates and basal chordates has provided insights into the potential ancestors of beta-defensins in vertebrates. researchgate.netfrontiersin.org
Despite the structural and sequence diversity, a conserved motif of six cysteine residues is a hallmark across many defensin families, crucial for their structural integrity and function. physiology.orgnih.govfrontiersin.org
Diversification and Conservation of this compound Sequences and Functional Motifs
For alpha-defensins, the characteristic six-cysteine motif is largely conserved, with the consensus motif being C-X1-C-X3–4-C-X9-C-X6–10-C-C, where specific cysteine residues form disulfide bridges (C1-C6, C2-C4, and C3-C5). physiology.orgphysiology.org Mutations in these conserved cysteine positions can lead to dysfunctional pseudogenes. physiology.org While the mature defensin region shows diversification, the signal and prosegment sequences tend to be more conserved. physiology.org
Beta-defensins also possess a characteristic six-cysteine motif with a different disulfide bonding pattern (C1-C5, C2-C4, and C3-C6), which is conserved across all beta-defensins and is vital for their function. researchgate.netresearchgate.net The rapid divergence observed among the second exon sequences of beta-defensins, which encode the mature peptide, contrasts with the relative stasis found in the first exon sequences. physiology.org
The diversification of defensin sequences, particularly in the mature peptide regions, is driven by evolutionary pressures, allowing for adaptation to different microbial challenges. oup.comphysiology.org Simultaneously, the conservation of cysteine residues and certain motifs underscores the structural constraints necessary for their function. oup.comphysiology.orgfrontiersin.org
Evolutionary Pressures Shaping this compound Gene Families
Defensin gene families, including those encoding this compound, are shaped by dynamic evolutionary processes, most notably birth-and-death evolution and positive selection. nih.govoup.complos.org
Birth-and-death evolution involves gene duplication, which creates new gene copies, followed by the accumulation of mutations. These new copies can either acquire novel functions (neofunctionalization), retain original functions, become pseudogenes (lose functional protein-coding ability), or be deleted. nih.govoup.complos.org Comparative analysis of alpha-defensin genomic clusters in primates, for instance, reveals significant differences in gene repertoires due to dramatic birth-and-death evolution. oup.comnih.gov This process leads to species-specific expansion or contraction of defensin gene families. plos.org
Positive diversifying selection acts on the coding sequences of defensins, particularly in the mature peptide region, favoring mutations that lead to new or enhanced antimicrobial activities against evolving pathogens. nih.govoup.comphysiology.org This is a key aspect of the host-pathogen arms race, where hosts evolve diverse defensins to counter the rapid evolution of microbial resistance mechanisms. nih.govoup.comphysiology.org Evidence of positive selection has been detected in both alpha- and beta-defensin lineages. oup.comphysiology.orgphysiology.org
Conversely, purifying selection acts to conserve essential amino acid residues and structural motifs critical for the basic function and stability of the defensin peptides. oup.comphysiology.org Thus, the evolution of defensins is a result of a balance between these opposing forces: diversification driven by positive selection to combat pathogens and conservation driven by purifying selection to maintain structural and functional integrity. oup.com
Gene conversion and recombination events also contribute to the diversity within defensin gene families. ifremer.fr The genomic arrangement of defensin genes, often found in clusters, facilitates processes like unequal crossing-over, leading to gene duplication and deletion. physiology.orgphysiology.org
Insights into Innate Immunity Evolution from this compound Studies
Studies on the evolution of defensins, including this compound, provide significant insights into the broader evolution of the innate immune system. As ancient molecules conserved across diverse eukaryotic lineages, defensins highlight the fundamental importance of antimicrobial peptides in host defense. oup.comaap.orgifremer.frnih.gov
The diversification and expansion of defensin gene families in response to pathogenic pressures underscore the adaptive nature of the innate immune system. oup.comphysiology.orgphysiology.orgplos.org The observation of species-specific defensin repertoires suggests that the evolutionary trajectories of these peptides are influenced by the unique microbial challenges faced by different species in their specific ecological niches. physiology.orgphysiology.org
The presence of defensins in organisms ranging from plants and fungi to invertebrates and vertebrates indicates that this class of molecules represents an early and enduring strategy for combating microbial threats. oup.comaap.orgifremer.frnih.gov The convergent evolution of defensin-like structures and functions in distantly related organisms further emphasizes the effectiveness of this molecular architecture for host defense. oup.comresearchgate.netnih.gov
Advanced Methodologies and Research Approaches in Defensin 1 Studies
In Vitro Models for Investigating Defensin-1 (B1577183) Mechanisms
In vitro models are fundamental to dissecting the direct interactions and cellular effects of this compound. These models allow for controlled environments to study peptide activity against pathogens, its interaction with cellular components, and signaling pathways.
Cell culture systems are widely used, providing a platform to examine this compound's impact on various cell types, including epithelial cells, immune cells, and cancer cells. For instance, studies utilize cell lines like human promyelocytic leukemia cells (HL-60) to model differentiation-specific gene regulation of this compound expression aai.org. Caco-2 intestinal epithelial cells have been employed to study the induction of human beta-defensin-2 (hBD-2) by probiotic bacteria, involving analysis of promoter activation asm.org. Human cervical carcinoma (HeLa) cells have been used to analyze the transcriptional regulation of hBD-2 by lipopolysaccharide (LPS), identifying key transcription factor binding sites oup.com. Primary cultured mouse lung explants have also been developed as a model to investigate the bacterial killing function of defensins in a system that preserves complex cell-cell and cell-matrix interactions physiology.org. Furthermore, bone marrow-derived macrophages (BDMs) are used in in vitro infection models to assess the efficacy of this compound against pathogens like Moraxella catarrhalis and its impact on inflammatory cytokine secretion tandfonline.com.
Membrane models, such as liposomes or planar lipid bilayers, are crucial for understanding how this compound interacts with and disrupts microbial or host cell membranes. These models help elucidate the mechanisms of membrane permeabilization and pore formation, which are key aspects of defensin (B1577277) activity nih.gov. Studies have investigated the interaction of plant defensins with biological and model membranes of selected composition using biophysical and imaging techniques rsc.org.
Cell-free systems are utilized to analyze the direct interaction between this compound and specific molecules without the complexity of a cellular environment. For example, surface plasmon resonance (SPR) has been used in a cell-free system to confirm the interaction between Pisum sativum defensin 1 (Psd1) and the protein cyclin F, allowing for the calculation of affinity constants mdpi.com.
Ex Vivo Tissue Explant Systems for this compound Research
Ex vivo tissue explant systems bridge the gap between in vitro studies and in vivo animal models, allowing researchers to study this compound function and regulation within a more complex tissue microenvironment while maintaining experimental control.
Studies have utilized ex vivo cultures of duodenal biopsies to investigate the regulation of intestinal defensins, including DEFB1, in response to immune activation induced by agents like Staphylococcal enterotoxin B (SEB) or proinflammatory cytokines nih.gov. This model system allows for the exploration of effects on Paneth cell expression and the impact of resident immune cells on defensin expression in a near-sterile environment, minimizing the confounding effects of intestinal microflora nih.gov.
Another application involves the use of ex vivo human skin explants to study alterations following the injection of substances like hyaluronic acid gels in the presence of bacteria such as Staphylococcus epidermidis or Staphylococcus aureus. These studies assess bacterial growth, skin structural integrity, and the expression of skin defense markers, including beta-defensin-3 (BD3), through histological imaging and immunostaining analysis dovepress.com, researchgate.net.
Ex vivo models have also been employed to assess the stability of defensins, such as rhesus theta-defensin-1 (RTD-1), in biological fluids like plasma and to evaluate their effects on leukocytes nih.gov.
Advanced Imaging Techniques Applied to this compound Localization and Interaction
Advanced imaging techniques are indispensable for visualizing the localization of this compound within cells and tissues and observing its interactions with target structures in real-time or at high resolution.
Confocal microscopy is frequently used, particularly in live-cell imaging, to visualize the internalization and subcellular localization of fluorescently labeled defensins in target cells, such as fungal cells or cancer cells nih.gov, frontiersin.org, mdpi.com. This technique enables real-time monitoring of the dynamic events of defensin entry, intracellular trafficking, and identification of potential intracellular targets nih.gov, frontiersin.org.
Electron microscopy, including Transmission Electron Microscopy (TEM), provides ultrastructural details of the effects of defensins on cells and pathogens. TEM has been used to analyze the morphology of platelets and bacteria after incubation with defensins, allowing for visualization of bacterial sequestration by platelets nih.gov, researchgate.net. It can also be applied to study the effects of defensins on the morphology and growth of fungal cells, including alterations in cell wall integrity and plasma membrane permeabilization nih.gov. TEM has also been used to image exosomes in studies investigating the interaction of plant defensins with these vesicles rsc.org.
Atomic Force Microscopy (AFM) is another technique used to image the surface changes of cells or membranes upon interaction with defensins, providing insights into membrane disruption mechanisms nih.gov, rsc.org, nih.gov.
Other advanced imaging technologies explored for analyzing the influence of fluorescently labeled antimicrobial peptides (AMPs), including defensins, on living cells include fluorescence lifetime imaging microscopy (FLIM) and Förster Resonance Energy Transfer (FRET) microscopy to measure interactions between labeled peptides and other molecules, and Fluorescence Recovery After Photobleaching (FRAP) to study peptide diffusion and trafficking frontiersin.org.
Proteomic and Transcriptomic Profiling in Response to this compound or its Inducers
Proteomic and transcriptomic profiling techniques provide a global view of the cellular responses to this compound treatment or to stimuli that induce this compound expression. These approaches help identify affected pathways and potential downstream effects.
Transcriptomic analysis, often performed using RNA sequencing (RNA-seq) or quantitative PCR (qPCR), measures changes in gene expression levels. This can reveal which genes are upregulated or downregulated in response to this compound itself or to inducers of defensin expression, such as pathogens or inflammatory mediators peerj.com, mdpi.com, frontiersin.org. For example, transcriptomic analysis has been used to explore the diversity of defensin-like (DEFL) genes in wheat and study their role in induced resistance mediated by elicitors peerj.com. Studies in tomato have used transcriptional analysis to study defensin gene responses to biotic and abiotic stresses mdpi.com. In mice infected with Cryptosporidium parvum, transcriptomic analysis revealed downregulation of murine β-defensin-1 (mBD-1) mRNA nih.gov.
Proteomic analysis, often involving mass spectrometry, identifies and quantifies changes in protein abundance. This provides complementary information to transcriptomics, showing which proteins are affected by this compound or its inducers. Integrated transcriptomic and proteomic analyses can offer a more comprehensive understanding of the cellular response plos.org, mdpi.com. Proteomic studies have investigated the response of Escherichia coli to defensins, revealing changes in outer membrane and iron acquisition/processing related proteins nih.gov. In plants, proteomic analysis has revealed differentially regulated protein spots related to defense responses plos.org.
These profiling techniques can help identify potential signaling pathways involved in defensin regulation or the cellular processes targeted by defensins genecards.org, aai.org, mdpi.com.
Gene Editing and Knockout Models for Elucidating this compound Function in Model Organisms
Gene editing techniques, such as CRISPR/Cas9, and the creation of knockout models in organisms like mice are powerful tools for directly investigating the in vivo function of this compound by eliminating or altering the expression of the gene encoding it (DEFB1 in humans, Defb1 in mice).
Murine models with targeted deletion of the Defb1 gene have been generated to study the role of murine β-defensin-1 (mBD-1), the murine orthologue of human β-defensin-1 (hBD-1), in pulmonary innate immunity and defense against bacterial infections nih.gov, mdpi.com. Studies using mBD-1 knockout mice have shown delayed clearance of Haemophilus influenzae from the lung, providing direct evidence for the role of antimicrobial peptides in initial defense at epithelial surfaces nih.gov. However, studies challenging Defb1 knockout mice with Staphylococcus aureus and Streptococcus pneumoniae showed no significant effect on infection, suggesting potential redundancy or cooperative roles with other defensins mdpi.com. Another study using Defb1 knockout mice found no significant impact of Defb1 deficiency on the bacterial burden of uropathogenic E. coli (UPEC) in bladders and kidneys following inoculation, although mBD-1 might play a role in preventing spontaneous infection or clearing low bacterial inocula plos.org.
Defensin-deficient mice, such as those lacking matrix metalloproteinase-7 (MMP-7), which is required for processing pro-defensins into mature forms, have been used to study the role of intestinal defensins in homeostasis and regulation of inflammatory mediators like IL-1β aai.org. These models have shown increased baseline and induced IL-1β production in defensin-deficient mice aai.org.
These genetic models are crucial for moving beyond in vitro observations to understand the complex roles of this compound within a living system rsc.org, physiology.org, wikipedia.org, aai.org, researchgate.net, researchgate.net, doi.org.
Biophysical Techniques for Analyzing this compound Structure-Function Relationships
Biophysical techniques are employed to study the three-dimensional structure of this compound and how this structure relates to its function, including its interactions with membranes and other molecules.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the atomic-level structure of defensins nih.gov, mdpi.com, mdpi.com. X-ray studies of human beta-defensins have provided evidence of high-order oligomerization mdpi.com. These structural studies are essential for understanding how the peptide's fold, disulfide bonds, and amino acid residues contribute to its stability, target recognition, and mechanism of action.
Surface Plasmon Resonance (SPR) is used to study the binding kinetics and affinity of this compound interactions with other molecules, such as proteins or lipids in membranes nih.gov, mdpi.com, mdpi.com. This provides quantitative data on the strength and specificity of these interactions.
Atomic Force Microscopy (AFM), while also an imaging technique, can be used biophysically to measure the forces involved in defensin-membrane interactions and observe real-time changes in membrane properties upon peptide binding nih.gov.
These biophysical methods, often combined with molecular modeling and dynamics simulations, provide critical insights into the molecular basis of this compound function nih.gov, mdpi.com, mdpi.com.
Reporter Assays and Mutagenesis Studies for Gene Regulation Analysis
Reporter assays and mutagenesis studies are key techniques for investigating the transcriptional regulation of the this compound gene (DEFB1).
Luciferase reporter assays are commonly used to measure the activity of the DEFB1 promoter region. In this technique, the promoter sequence is cloned upstream of a luciferase gene, and the construct is introduced into cells. The level of luciferase expression, measured by luminescence, reflects the transcriptional activity driven by the promoter under different conditions or in response to various stimuli, aai.org, asm.org, oup.com.
Immunological Assays for Cellular Responses and Cytokine Detection
Studies investigating the role of this compound (specifically human alpha-defensin 1, HNP-1) in immune responses frequently employ immunological assays to measure cellular activation and cytokine production. These assays provide detailed research findings on how this compound modulates the function of various immune cells, including monocytes, dendritic cells (DCs), and T cells.
Detailed Research Findings:
Effects on Monocytes: Human neutrophil peptide (HNP), including HNP-1, has been shown to modulate cytokine production in human monocytes. At concentrations of 10-8 - 10-9 M, HNP up-regulated the expression of TNF-α and IL-1β in monocytes activated with Staphylococcus aureus or PMA. researchgate.netnih.gov Conversely, expression of IL-10 mRNA was down-regulated, and production of IL-8 was not affected under these conditions. researchgate.netnih.gov HNP alone did not induce TNF-α or IL-1β expression in resting monocytes. researchgate.netnih.gov The cytokine-modulating effect of HNP was observed even in the presence of serum and in whole blood, suggesting potential in vivo relevance. researchgate.netnih.gov Furthermore, HNP at concentrations of 10-8 - 10-9 M attenuated the inhibitory action of dexamethasone (B1670325) on TNF-α production. researchgate.netnih.gov
Effects on Dendritic Cells: HNP1 has been reported to induce phenotypic and functional maturation of human monocyte-derived DCs (moDCs). nih.gov Both human plasmacytoid dendritic cells (pDCs) and a pDC-like cell line (CAL-1 cells) produced IFNα upon treatment with HNP1. nih.gov HNP1 also promoted CpG ODN-induced pDC production of pro-inflammatory cytokines, including IFNα. nih.gov HNP1 triggered the activation of NF-κB and nuclear translocation of interferon regulatory factor 1 (IRF1) in CAL-1 cells, and blocking NF-κB activation or knocking down IRF1 inhibited HNP1-induced cytokine expression in pDCs, highlighting the importance of these signaling pathways. nih.gov Studies have also shown that human defensins, including HNP-1 and human beta-defensin-1 (B1578038) (hBD-1), activate moDCs, promote the production of pro-inflammatory cytokines, and up-regulate the surface expression of CD91. unimi.it The proportion of CD91bright moDCs, which exhibit higher activation/maturation markers, increased significantly after stimulation with recombinant HNP-1 and hBD-1. unimi.it
Effects on T Cells: Human neutrophil peptide (HNP) defensins have been studied for their effects on adaptive immunity. In vitro, HNPs enhanced the proliferative responses and T helper (Th) cytokine secretion profiles of CD3ɛ-stimulated spleen-derived and Peyer's patch-derived naive CD4+ T cells. pnas.org HNPs significantly increased the levels of IFN-γ, IL-6, and IL-10, while not drastically increasing the secretion of IL-5 cytokines from these cells. pnas.org Defensins were not mitogenic on their own but enhanced the proliferation of Con A-stimulated murine spleen cells in a dose-dependent manner and also enhanced IFN-γ production by these cells. oup.com
Data Tables:
Based on the research findings, the following data tables illustrate the effects of this compound (HNP-1) on cytokine production in different immune cell types.
Table 1: Effect of HNP on Cytokine Expression in Activated Human Monocytes
| Cytokine | HNP Concentration (10-8 - 10-9 M) + Activator (S. aureus or PMA) | HNP Alone |
| TNF-α | Up-regulated expression researchgate.netnih.gov | No induction researchgate.netnih.gov |
| IL-1β | Up-regulated expression researchgate.netnih.gov | No induction researchgate.netnih.gov |
| IL-10 | Down-regulated mRNA expression researchgate.netnih.gov | Not specified |
| IL-8 | Production not affected researchgate.netnih.gov | Not specified |
Table 2: Effect of HNP1 on Cytokine Production by Plasmacytoid Dendritic Cells (pDCs)
| Treatment | Cytokine Production | Signaling Pathways Involved |
| HNP1 alone | Induced IFNα production nih.gov | NF-κB, IRF1 nih.gov |
| HNP1 + CpG ODN | Promoted production of pro-inflammatory cytokines (e.g., IFNα) nih.gov | NF-κB, IRF1 nih.gov |
Table 3: Effect of HNPs on Cytokine Secretion by CD3ɛ-Stimulated Murine CD4+ T Cells
| Cytokine | Effect of HNPs |
| IFN-γ | Significantly increased levels pnas.org |
| IL-5 | Not drastically increased secretion pnas.org |
| IL-6 | Significantly increased levels pnas.org |
| IL-10 | Significantly increased levels pnas.org |
These findings, derived from various immunological assays, demonstrate the multifaceted role of this compound in modulating both innate and adaptive immune responses through its effects on cellular activation and cytokine profiles.
Future Directions and Unanswered Questions in Defensin 1 Research
Emerging Research Areas and Unexplored Facets of Defensin-1 (B1577183) Biology
Emerging research is delving into the broader biological roles of this compound beyond its well-established antimicrobial activities. Studies are exploring its involvement in various physiological and pathological processes, including wound healing, inflammation, and cancer. Human beta-defensin 1 (hBD-1), for instance, is constitutively expressed by epithelial cells across various tissues, including the respiratory and urogenital tracts, and skin, highlighting its important role in innate immunity at epithelial surfaces. abcam.complos.org Research indicates that hBD-1 contributes to wound healing by controlling keratinocyte production and matrix metalloproteinase-9 release. mdpi.com
The immunomodulatory effects of this compound are another significant area of focus. It is known to influence immune cell recruitment and cytokine production. prospecbio.com Defensins, in general, can cross-regulate pro-inflammatory cytokines and chemokines. mdpi.com Alpha-defensins released from necrotic neutrophils, for example, can repress cytokine secretion from macrophages, exhibiting anti-inflammatory effects. mdpi.com Conversely, human neutrophil peptides (HNPs), a type of alpha-defensin, can enhance TNF-α or interferon-γ secretion from neutrophils, increasing macrophage phagocytic activity. mdpi.com
The potential roles of this compound in specific diseases are also under active investigation. Decreased hBD-1 expression has been observed in conditions like inflammatory bowel disease and cystic fibrosis, suggesting its involvement in maintaining gut microbiota balance and affecting mucus-associated bacterial load. abcam.com The interplay between hBD-1 and the CFTR protein is being studied for its impact on surface clearance and susceptibility to infection. abcam.com Furthermore, hBD-1 is implicated in chronic periodontal inflammation and the carcinogenesis of oral tumors, leading to the hypothesis that it might be a key molecule in the inflammation-tumor sequence. mdpi.com The gene encoding hBD-1 (DEFB1) has been identified as a major periodontitis-associated gene with important functions in local host defense. mdpi.com Studies have also shown that alpha-defensin 1 (DEFA-1) levels are higher in gingival crevicular fluid from periodontitis patients compared to healthy individuals, suggesting its potential as a diagnostic target. nih.gov
The interaction of this compound with viruses, such as HIV-1 and SARS-CoV-2, represents another critical area of emerging research. plos.orgresearchgate.netresearchgate.net Alpha-defensins, including HNP-1, have been shown to interfere with multiple steps of HIV-1 fusion and selectively inhibit its productive uptake. plos.org Computational studies are exploring the stability features of human alpha-defensins as potential candidates for future COVID-19 therapy by investigating their ability to attach to the SARS-CoV-2 receptor-binding domain and inhibit its engagement with ACE-2. researchgate.net
Unexplored facets of this compound biology include its precise mechanisms of action in different cellular and tissue contexts, the factors that regulate its expression and activity in health and disease, and its potential interactions with other host defense molecules and the microbiome. The redox state of hBD-1, for instance, influences its antimicrobial mechanisms, with the reduced form capable of forming bacteria-entrapping nets. plos.org
Methodological Advancements Paving the Way for New Discoveries in this compound Research
Advancements in research methodologies are significantly contributing to new discoveries in this compound biology. Techniques enabling the determination of this compound peptides, such as ELISA tests, are being established and refined. mdpi.com These methods offer sensitive and specific ways to quantify this compound levels in various biological samples. mdpi.com
High-resolution structural studies, including X-ray crystallography, are providing detailed insights into the three-dimensional structure of this compound, which is crucial for understanding its function. The structure of human beta-defensin-1 (B1578038) (hBD1) has been determined in different crystallographic space groups, revealing similarities to hBD2 but distinct dimeric topology. rcsb.orgresearchgate.net These structural insights are a first step towards understanding the basis of its antimicrobial and chemotactic properties. rcsb.orgresearchgate.net
Molecular dynamics simulations are being employed to study the stability and interactions of defensins, offering computational approaches to predict their behavior and potential therapeutic applications. researchgate.net For example, molecular dynamics simulations have been used to assess the stability of alpha-defensins as potential antiviral treatments. researchgate.net
In vitro and in vivo studies continue to be essential for exploring the antimicrobial and immunomodulatory effects of this compound. researchgate.net Investigations using this compound knockout mice models are providing valuable data on its role in preventing infections. researchgate.net Furthermore, techniques allowing for the separation and purification of peptides, such as RP-HPLC, are important in preparing samples for downstream analysis like mass spectrometry, which is vital for identifying and characterizing defensins. mdpi.com
Technological advancements in areas like proteomics are enabling the identification and quantification of this compound and other related proteins in complex biological fluids like gingival crevicular fluid, facilitating the discovery of potential biomarkers. nih.gov
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
The complexity of this compound's roles necessitates its investigation within a broader biological context, making integration with systems biology and multi-omics approaches increasingly important. Multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, metabolomics, and other omics layers, offer a holistic view of biological systems and can help decipher the intricate interactions involving this compound. nih.govfrontiersin.orgsemanticscholar.org
Applying multi-omics approaches to conditions where this compound is implicated, such as periodontal disease or acute respiratory distress syndrome (ARDS), can help identify genetic associations, biomarkers, and perturbed pathways. nih.govd-nb.infoijbs.com For instance, the DEFB1 gene, encoding hBD-1, has been identified as a gene of interest in genomic research related to ARDS susceptibility and outcome. d-nb.info
Integrating genomic and metabolomic approaches can yield insights into heritable and downstream differences related to this compound expression and function. nih.gov Multi-omics can aid in biomarker selection for future experimental validation. nih.gov While genomics and transcriptomics have seen progress in understanding complex defense systems, the integration of proteomics and metabolomics is crucial for a more comprehensive understanding. frontiersin.org
Studies utilizing multi-omics are already revealing potential biomarkers related to defensins in various diseases, including thyroid eye disease. ijbs.com These approaches can help to uncover the underlying mechanisms of complex conditions and potentially lead to more precise and personalized diagnostic and therapeutic strategies. semanticscholar.org
Conceptual Challenges and Paradigms in this compound Investigation (e.g., "double-edged sword" roles)
A significant conceptual challenge in this compound research is understanding its "double-edged sword" nature, where it can exhibit both protective and potentially pathogenic roles depending on the biological context. frontiersin.orgnih.govresearchgate.netnih.gov While widely recognized for their broad antimicrobial activities and immunomodulatory functions in innate immunity, recent studies suggest that defensins can also promote viral and bacterial infections in certain settings. frontiersin.orgnih.govresearchgate.netnih.gov
This dual nature is also observed in tumorigenesis, where defensins can act as both suppressors and promoters, depending on the specific defensin (B1577277) and cancer type. frontiersin.orgnih.govresearchgate.netnih.gov For example, hBD1 is often downregulated in most carcinomas and growing evidence suggests it functions as a tumor suppressor in these cases. frontiersin.orgnih.gov
Understanding the factors that tip the balance towards either a protective or detrimental role for this compound is a major area of investigation. This involves exploring the specific pathogens involved, the host's immune status, the local tissue microenvironment, and potential post-translational modifications or interactions with other molecules.
The complex interplay between this compound and the host immune system, including its ability to influence both innate and adaptive immunity, adds another layer of complexity. While this compound contributes to the innate immune response, its role in mediating or influencing adaptive immunity is also being explored. researchgate.net
Q & A
Q. What approaches mitigate batch effects in large-scale this compound transcriptomic datasets?
- Methodological Answer : Use ComBat or surrogate variable analysis (SVA) to correct for technical variability. Include internal reference samples across batches and validate findings in independent cohorts. Pair with pathway enrichment analysis (e.g., DAVID, GSEA) to distinguish batch artifacts from biologically relevant signals .
Tables for Methodological Guidance
| Research Objective | Recommended Techniques | Key Variables to Control |
|---|---|---|
| Structure-function analysis | NMR, X-ray crystallography, mutagenesis | pH, ionic strength, temperature |
| In vivo immune modulation | PDX models, scRNA-seq, cytokine profiling | Host genetic background, pathogen strain |
| Dose-response relationships | Bayesian hierarchical modeling, MIC assays | Cell density, growth phase, serum concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
